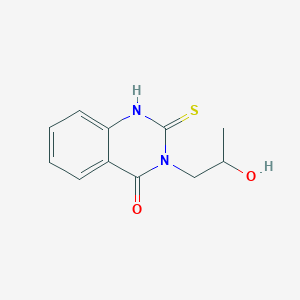

3-(2-羟丙基)-2-巯基喹唑啉-4(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 3-(2-hydroxypropyl)-2-mercaptoquinazolin-4(3H)-one is a derivative of the quinazolinone family, which is known for its wide range of biological activities. Quinazolinones have been studied for their potential as inhibitors of various enzymes and receptors, and for their pharmacokinetic properties. For instance, 3-hydroxyquinolin-2(1H)-one derivatives have been identified as potent inhibitors of human D-amino acid oxidase (DAAO) and have shown significant pharmacokinetic properties, including brain exposure . Similarly, 2-mercaptoquinazolin-4(3H)-one derivatives have been evaluated as inhibitors of human carbonic anhydrase (CA) isoforms, with some showing potent inhibitory action .

Synthesis Analysis

The synthesis of quinazolinone derivatives often involves modifications to the quinazolinone core to enhance biological activity or to study structure-activity relationships (SAR). For example, the synthesis of 3-mercaptotriazoles with the 8-hydroxyquinoline moiety has been reported, which showed antiparasitic activity . Additionally, a 2,3-disubstituted 1,2-dihydroquinazolin-4(3H)-one derivative has been synthesized and complexed with transition metals, which affected its anti-inflammatory and analgesic activities . Phase-transfer catalysis has been used to alkylate 2-mercaptoquinazolin-4(3H)-one, leading to various S-alkylated products .

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is crucial for their biological activity. For instance, molecular docking studies have been conducted to understand the binding mode of 2-mercaptoquinazolin-4(3H)-one derivatives to human carbonic anhydrase isoforms, which is a promising step for SAR analyses . The coordination behavior of quinazolinone derivatives with metal ions has been studied using various physicochemical methods, revealing that coordination occurs through deprotonated hydroxyl groups, azomethine nitrogen, and carbonyl oxygen .

Chemical Reactions Analysis

Quinazolinone derivatives undergo various chemical reactions that are essential for their biological activity. For example, the alkylation of oxazolo[4,5-c]quinolin-4(5H)-ones, intermediates of aminocarbostyrils, and the acylation of aminocarbostyrils have been investigated, with some analogs showing antiallergic activity . The synthesis of 2-[mercapto(cyano)methylene]-1,2,3,4-tetrahydroquinazolin-4-ones has been achieved through reactions with α-bromo derivatives and amide oximes .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure and substituents. For example, 2-mercaptothiazolines have been compared as antioxidants and UV stabilizers for polypropylene, with their effectiveness varying with alkyl chain length and concentration . The anti-inflammatory and analgesic activities of quinazolinone derivatives and their metal complexes have been evaluated, with some complexes showing higher activity than the ligand itself .

科学研究应用

抗氧化活性分析方法

对包括 ABTS 和 DPPH 测定等测试在内的抗氧化活性分析方法的研究对于了解各种化合物(包括喹唑啉酮衍生物)的抗氧化潜力至关重要。这些基于电子或氢原子转移的方法对于评估复杂样品的抗氧化能力至关重要,这对于药物化学和药理学中的化合物(如 3-(2-羟丙基)-2-巯基喹唑啉-4(3H)-酮)至关重要 (Munteanu 和 Apetrei,2021)。

药物化学见解

羟基喹啉衍生物在药物化学中的作用非常重要,其应用范围从金属离子检测到作为开发治疗威胁生命疾病(如癌症和神经退行性疾病)药物的支架。这些化合物的金属螯合特性增强了它们作为候选药物的潜力 (Gupta、Luxami 和 Paul,2021)。

环境应用

将氧化还原介体与氧化还原酶结合使用以降解有机污染物,这提出了喹唑啉酮衍生物的一种环境应用。这些化合物用作氧化还原介体时,可以显着提高污染物的降解效率,使其对废水处理和环境修复工作具有价值 (Husain 和 Husain,2007)。

属性

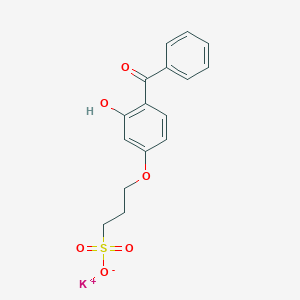

IUPAC Name |

3-(2-hydroxypropyl)-2-sulfanylidene-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-7(14)6-13-10(15)8-4-2-3-5-9(8)12-11(13)16/h2-5,7,14H,6H2,1H3,(H,12,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGPFOCXRQWRYNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C(=O)C2=CC=CC=C2NC1=S)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50397477 |

Source

|

| Record name | 3-(2-hydroxypropyl)-2-mercaptoquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-hydroxypropyl)-2-mercaptoquinazolin-4(3H)-one | |

CAS RN |

16024-86-5 |

Source

|

| Record name | 2,3-Dihydro-3-(2-hydroxypropyl)-2-thioxo-4(1H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16024-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-hydroxypropyl)-2-mercaptoquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Indole, 2-phenyl-3-[(2,4,5-trichlorophenyl)azo]-](/img/structure/B101483.png)